Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate
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Overview
Description
Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate is an organic compound with a molecular weight of 264.08 g/mol . This compound features a formyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethyl ester. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
The synthesis of Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate typically involves multiple steps. One common method includes the halogenation of a precursor compound, followed by hydrolysis, esterification, and transesterification reactions . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these steps to scale up the process while maintaining environmental and economic efficiency .
Chemical Reactions Analysis
Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The sulfanyl group can participate in redox reactions, influencing cellular pathways . These interactions make the compound useful in studying biochemical processes and developing therapeutic agents.
Comparison with Similar Compounds
Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate can be compared with similar compounds such as:
3-Formylphenylboronic acid: Used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar applications but with different reactivity due to the position of the formyl group.
Thiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
918637-70-4 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
ethyl 4-(2-formylphenyl)sulfanyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O3S/c1-3-17-14(16)8-11(2)10-18-13-7-5-4-6-12(13)9-15/h4-9H,3,10H2,1-2H3 |
InChI Key |
XPYFDFQIBNTMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CSC1=CC=CC=C1C=O |
Origin of Product |
United States |
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